Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its bromine substitution at the 6th position, a keto group at the 4th position, and an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1,8-naphthyridine derivatives.
Bromination: The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of the Keto Group:
Esterification: The ethyl ester group at the 3rd position is typically introduced via esterification reactions using ethanol and a catalytic amount of sulfuric acid or other acid catalysts.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form more complex structures, depending on the desired application.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Reduction Products: Hydroxy derivatives of the original compound.
Oxidation Products: More oxidized forms of the naphthyridine ring system.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can lead to the development of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a useful intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine and keto groups play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a fluorine atom at the 6th position.
Ethyl 6-iodo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Features an iodine atom at the 6th position.
Uniqueness
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not as readily achievable with other halogens, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBHHKLVPZROOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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